4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-
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Overview
Description
Cambinol is a synthetic heterocyclic compound known for its inhibitory effects on class III histone deacetylases, specifically sirtuins (SIRT1 and SIRT2). These enzymes play a crucial role in regulating gene expression through epigenetic mechanisms. Cambinol’s ability to modulate these enzymes has made it a subject of interest in various fields, including cancer research and neuroprotection .
Preparation Methods
Cambinol can be synthesized through a multi-step process involving the reaction of beta-naphthol with other chemical reagents. The synthetic route typically involves:
Step 1: Formation of an intermediate compound through the reaction of beta-naphthol with a suitable reagent.
Step 2: Cyclization of the intermediate to form the heterocyclic core of cambinol.
Chemical Reactions Analysis
Cambinol undergoes various chemical reactions, including:
Oxidation: Cambinol can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on cambinol, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cambinol has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of sirtuins and their role in epigenetic regulation.
Mechanism of Action
Cambinol exerts its effects by inhibiting the NAD-dependent deacetylases SIRT1 and SIRT2. This inhibition increases the acetylation of key proteins such as p53, Ku70, and Foxo3a, which are involved in cell survival and stress responses. The increased acetylation sensitizes cells to the action of chemotherapeutic drugs, enhancing their efficacy . Cambinol’s unique interaction with the substrate binding site of SIRT1 and SIRT2 differentiates it from other sirtuin inhibitors .
Comparison with Similar Compounds
Cambinol is compared with other sirtuin inhibitors such as:
Sirtinol: Another sirtuin inhibitor with a different chemical structure but similar inhibitory effects on SIRT1 and SIRT2.
EX-527: A potent and selective inhibitor of SIRT1, used in various research studies.
Cambinol’s uniqueness lies in its higher aqueous solubility and lower molecular weight compared to some of these inhibitors, making it a more versatile tool in research .
Properties
Molecular Formula |
C21H18N2O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C21H18N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,17,19,24H,12H2,(H2,22,23,25,26) |
InChI Key |
RKTJFVGUEJYLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)NC(=S)N2)CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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